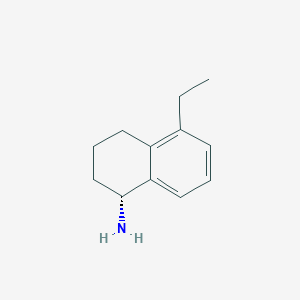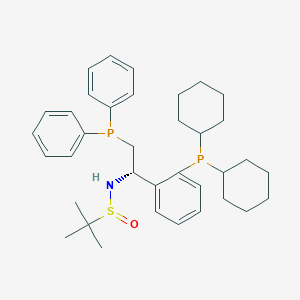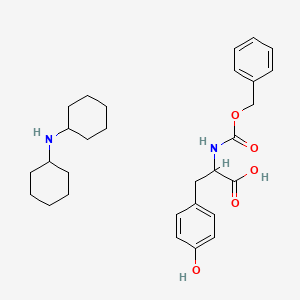
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features an acetamido group, a phenylmethoxy group, and a propanoic acid backbone, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,6-dimethyl-4-phenylmethoxybenzaldehyde, which is then subjected to a series of reactions including amination, acylation, and esterification. The final step involves the hydrolysis of the ester to yield the desired propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phenylmethoxy group to a corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-acetamido-3-(2,6-dimethyl-4-carboxyphenyl)propanoic acid.
Reduction: 2-acetamido-3-(2,6-dimethyl-4-phenylmethanol)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
2,6-dimethyl-4-phenylmethoxybenzoic acid: Shares a similar phenylmethoxy group but lacks the acetamido and propanoic acid functionalities.
2-acetamido-3-(2,6-dimethylphenyl)propanoic acid: Similar structure but without the phenylmethoxy group.
Uniqueness
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C20H23NO4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-9-17(25-12-16-7-5-4-6-8-16)10-14(2)18(13)11-19(20(23)24)21-15(3)22/h4-10,19H,11-12H2,1-3H3,(H,21,22)(H,23,24)/t19-/m0/s1 |
Clave InChI |
TXJBSJQFIDGTKK-IBGZPJMESA-N |
SMILES isomérico |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)C)C)OCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)C)C)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)


![tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)








![[3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol](/img/structure/B12083565.png)

